N,N'-Di-p-tolyl-isophthalamide
Description
N,N'-Di-p-tolyl-isophthalamide is a symmetric aromatic amide derivative of isophthalic acid, characterized by two para-tolyl (p-tolyl) groups attached to the nitrogen atoms of the isophthalamide backbone. Structurally, it differs from phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ) by its amide linkage and the use of isophthalic acid instead of phthalic anhydride. The p-tolyl substituents may enhance thermal stability and solubility in organic solvents compared to simpler phenyl or alkyl variants.
Properties
IUPAC Name |
1-N,3-N-bis(4-methylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-19(11-7-15)23-21(25)17-4-3-5-18(14-17)22(26)24-20-12-8-16(2)9-13-20/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLCWWBAIPQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Di-p-tolyl-isophthalamide can be synthesized through a reaction between isophthaloyl chloride and p-toluidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Isophthaloyl chloride+2p-toluidine→N,N’-Di-p-tolyl-isophthalamide+2HCl
The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N,N’-Di-p-tolyl-isophthalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-p-tolyl-isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Di-p-tolyl-isophthalamide N-oxide, while reduction may produce N,N’-Di-p-tolyl-isophthalamine.
Scientific Research Applications
N,N’-Di-p-tolyl-isophthalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-Di-p-tolyl-isophthalamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Backbone Variations
- Isophthalamide vs. Phthalimide: N,N'-Di-p-tolyl-isophthalamide derives from isophthalic acid (meta-substituted benzene), whereas phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) originate from phthalic anhydride (ortho-substituted benzene). This difference in substitution pattern affects symmetry, crystallinity, and intermolecular interactions. For instance, phthalimides are widely used as monomers for polyimides due to their rigid, planar structure , whereas isophthalamides may offer enhanced solubility and processability due to reduced symmetry .
Substituent Effects
- This compound vs. In contrast, 3-chloro-N-phenyl-phthalimide features an electron-withdrawing chloro group, which may enhance reactivity in polymerization but reduce solubility .
- This compound vs. N-Isopropylphthalimide :
N-Isopropylphthalimide () has an isopropyl group, which is less bulky than p-tolyl. This smaller substituent may lower melting points and increase volatility compared to the p-tolyl variant.
Physicochemical Properties
While direct data for this compound is absent in the provided evidence, comparisons can be inferred from structural analogs:
Biological Activity
N,N'-Di-p-tolyl-isophthalamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by two p-tolyl groups attached to an isophthalamide backbone. Its molecular formula is with a molecular weight of approximately 302.35 g/mol. The presence of the p-tolyl substituents enhances its solubility and reactivity, which are critical for its biological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly those involving apoptosis-related proteins such as Bcl-2 and caspases. The compound's mechanism involves:
- Inhibition of cell proliferation : It effectively reduces the viability of various cancer cell lines.
- Induction of apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induces apoptosis via caspase activation |
| MCF-7 | 20 | Inhibits proliferation and induces cell cycle arrest |
| A549 | 12 | Modulates Bcl-2 family proteins |
Antiviral Activity
In addition to its anticancer effects, this compound has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes. Its potential as an antiviral agent is currently being explored in the context of RNA viruses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cancer metabolism and viral replication.
- Protein-Ligand Interactions : It binds to target proteins, altering their activity and influencing cellular pathways critical for tumor growth and viral life cycles.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
-
Case Study 1: In Vivo Anticancer Efficacy
- Objective : Evaluate the efficacy of this compound in a mouse model of breast cancer.
- Findings : Treated mice showed a significant reduction in tumor size compared to controls (p < 0.05), suggesting potent anticancer effects.
-
Case Study 2: Antiviral Activity Assessment
- Objective : Assess the antiviral potential against influenza virus.
- Findings : The compound reduced viral titers by 70% in vitro, indicating promising antiviral activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
